(S,S)-N,N'-Bis(trifluorométhanesulfonyl)-1,2-diphényléthylènediamine

Vue d'ensemble

Description

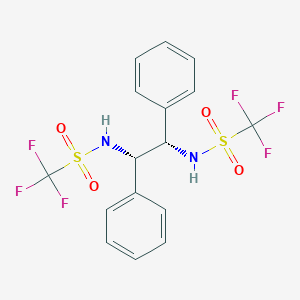

(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine is a chiral diamine compound characterized by the presence of two trifluoromethanesulfonyl groups and two phenyl groups attached to an ethylenediamine backbone. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chiral nature and strong electron-withdrawing trifluoromethanesulfonyl groups.

Applications De Recherche Scientifique

Chemistry

Asymmetric Catalysis: The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Synthesis of Chiral Compounds: It is employed in the synthesis of chiral pharmaceuticals and agrochemicals.

Biology and Medicine

Drug Development: The compound’s derivatives are explored for potential therapeutic applications due to their chiral properties.

Biochemical Studies: Used in studying enzyme mechanisms and protein-ligand interactions.

Industry

Material Science: Utilized in the development of advanced materials with specific chiral properties.

Chemical Manufacturing: Applied in the production of high-value chemicals and intermediates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine typically involves the following steps:

Starting Materials: The synthesis begins with (S,S)-1,2-diphenylethylenediamine.

Trifluoromethanesulfonylation: The diamine is reacted with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as triethylamine (Et3N) or pyridine. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at low temperatures (0-5°C) to prevent side reactions.

Purification: The product is purified by recrystallization or column chromatography to obtain the pure (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling of Reagents: Using large quantities of starting materials and reagents.

Optimized Reaction Conditions: Employing optimized temperature control and solvent recycling to ensure high yield and purity.

Automated Purification: Utilizing automated systems for purification to enhance efficiency and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted by nucleophiles under appropriate conditions.

Coordination Reactions: The diamine can coordinate with metal ions, forming complexes that are useful in catalysis.

Common Reagents and Conditions

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Metal Salts: For coordination reactions, common metal salts include palladium, platinum, and rhodium salts.

Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran (THF) are frequently used.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Metal Complexes: Coordination with metals leads to the formation of chiral metal complexes.

Mécanisme D'action

The mechanism by which (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine exerts its effects involves:

Chiral Induction: The compound induces chirality in reactions, leading to the formation of enantiomerically enriched products.

Coordination Chemistry: It forms stable complexes with metal ions, which then participate in catalytic cycles to enhance reaction rates and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(R,R)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine: The enantiomer of the compound with similar properties but opposite chirality.

N,N’-Bis(trifluoromethanesulfonyl)-1,2-diaminoethane: Lacks the phenyl groups, leading to different steric and electronic properties.

N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethane: Similar structure but without the amine groups, affecting its reactivity and coordination ability.

Uniqueness

(S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine is unique due to its combination of strong electron-withdrawing trifluoromethanesulfonyl groups and chiral diamine backbone, making it highly effective in asymmetric catalysis and coordination chemistry.

This detailed overview provides a comprehensive understanding of (S,S)-N,N’-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, covering its synthesis, reactions, applications, and unique properties

Activité Biologique

(S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine, commonly referred to as TFMS-DPEA, is a chiral diamine compound noted for its significant role in asymmetric synthesis and catalysis. Its unique structure, characterized by the presence of trifluoromethanesulfonyl groups and a diphenylethylenediamine backbone, imparts distinctive biological activity, particularly in medicinal chemistry and organic synthesis.

- Molecular Formula : C₁₆H₁₄F₆N₂O₄S₂

- Molecular Weight : 476.41 g/mol

- CAS Number : 121788-77-0

- Appearance : White to almost white powder or crystalline form

- Melting Point : 211.0 to 215.0 °C

- Solubility : Soluble in methanol

The biological activity of TFMS-DPEA is primarily attributed to its ability to act as a chiral catalyst in various organic reactions, including asymmetric transfer hydrogenation and Michael additions. The trifluoromethanesulfonyl groups enhance the electron-withdrawing properties of the molecule, facilitating interactions with substrates in catalytic processes.

Asymmetric Catalysis

TFMS-DPEA has been extensively studied for its efficacy as an organocatalyst in asymmetric synthesis. Research indicates that it can effectively promote the reduction of ketones to alcohols with high enantioselectivity. For instance, a study demonstrated that using TFMS-DPEA in the presence of propanones resulted in alcohols with enantiomeric excesses exceeding 90% .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to TFMS-DPEA exhibit antimicrobial properties. While specific data on TFMS-DPEA's antimicrobial activity is limited, related trifluoromethanesulfonyl compounds have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Case Studies

- Case Study on Enantioselective Synthesis :

- Toxicological Assessment :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[(1S,2S)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAIGOHPAZPGOU-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426546 | |

| Record name | N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121788-77-0 | |

| Record name | N,N'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]bis(1,1,1-trifluoromethanesulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.